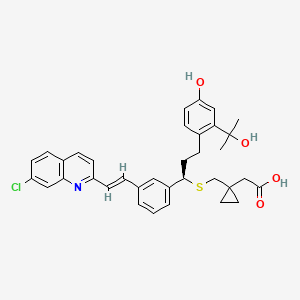

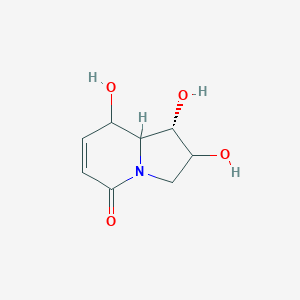

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of indolizine derivatives involves strategic organic reactions, including the Fischer indole synthesis and modifications thereof. For example, the synthesis of new tetracyclic indolizino[1,2-b]indole-1-one derivatives showcases the complexity and creativity in generating indolizine-based compounds (Bhattacharya et al., 2001). Another study describes the preparation of 3,5-dihydrobenz[f]indolizin-3-one through a novel dehydration reaction, highlighting the diverse synthetic routes available for indolizine derivatives (Rigo et al., 1990).

Molecular Structure Analysis

The structural elucidation of these compounds often involves advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. The detailed molecular structure analysis helps in understanding the conformation and reactivity of these molecules. For instance, the structural identification of 3,5-dihydrobenz[f]indolizin-3-one provided insights into its molecular framework (Rigo et al., 1990).

Chemical Reactions and Properties

Indolizine derivatives undergo a variety of chemical reactions, including autoxidation and cycloaddition, that result in a wide range of products with unique properties. The autoxidation of tetracyclic indolizino[1,2-b]indole-1-one derivatives to produce hydroperoxy and methoxy derivatives is a case in point (Bhattacharya et al., 2001).

科学的研究の応用

Synthetic Chemistry Applications

One prominent area of application is in the field of synthetic chemistry, where these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the study by Mmutlane, Harris, and Padwa (2005) demonstrates the use of indolizinone-based compounds in the preparation of novel indolo- and furano-fused indolizinones via 1,3-dipolar cycloaddition chemistry. This method highlights the versatility of indolizinone derivatives in constructing complex heterocyclic frameworks, useful in diverse synthetic pathways (E. Mmutlane, J. Harris, & A. Padwa, 2005).

Pharmacological Research

In pharmacological research, derivatives of indolizinone have been explored for their cytotoxic activities against various cancer cell lines. A study by Sharma et al. (2003) synthesized 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues and evaluated them for cytotoxic activity, demonstrating potential anticancer properties (Vedula M. Sharma et al., 2003).

Natural Product Synthesis

These compounds also find applications in the synthesis of natural product-like structures, as shown by Jiang et al. (2007), who developed a versatile strategy for the synthesis of polyhydroxylated indolizidines, compounds that mimic the structure of certain natural products (Xiao-Ping Jiang et al., 2007).

Materials Science

In materials science, the fluorescence properties of indolizinone derivatives have been utilized. Lopez and Abelt (2012) reported on the synthesis and photophysical properties of PRODAN-based fluorescent models of cholesterol, where indolizinone cores were used to enhance solvent polarity sensing abilities (Nicholas Lopez & C. Abelt, 2012).

特性

IUPAC Name |

(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDMEYQMTTXNRN-LOASFGFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

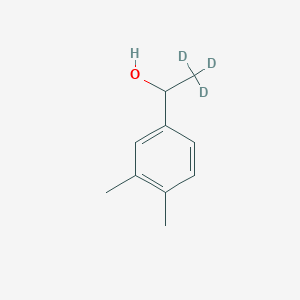

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

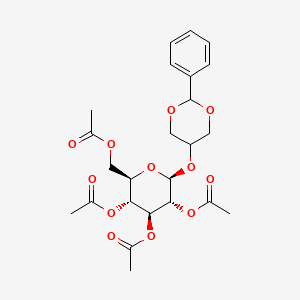

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

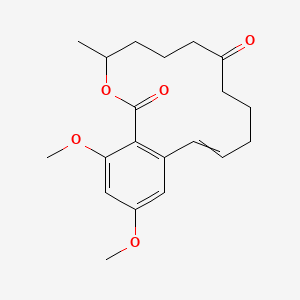

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)